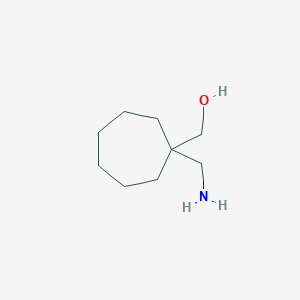

(1-(Aminomethyl)cycloheptyl)methanol

Description

(1-(Aminomethyl)cycloheptyl)methanol is a cycloheptane-derived compound featuring both aminomethyl (-CH₂NH₂) and methanol (-CH₂OH) substituents. For example, the tert-butyl carbamate derivative, tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate, is identified as a precursor in peptide synthesis and biochemical applications .

Properties

IUPAC Name |

[1-(aminomethyl)cycloheptyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSMDAXJTOHSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the Nitromethyl Group

The synthesis of aminomethyl-substituted cycloalkanes often begins with the introduction of a nitromethyl group, which is subsequently reduced to the amine. For cycloheptane derivatives, this can be achieved via a Henry reaction between cycloheptanone and nitromethane in the presence of a base (e.g., ammonium acetate). The resulting 1-(nitromethyl)cycloheptanol serves as a key intermediate.

Reaction Conditions :

Catalytic Hydrogenation to Aminomethyl Derivatives

The nitro group in 1-(nitromethyl)cycloheptanol is reduced to an amine using hydrogenation catalysts. Palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere (1–3 bar) is commonly employed. This step concurrently reduces the nitro group to an amine while preserving the hydroxymethyl functionality.

Optimized Protocol :

-

Catalyst: 10% Pd/C (5 wt%)

-

Solvent: methanol or ethanol

-

Temperature: 25–50°C, 6–8 hours

Challenges :

-

Lactam Formation : Larger ring sizes (e.g., cycloheptane) exhibit reduced propensity for lactamization compared to cyclohexane analogs, minimizing byproduct formation.

-

Selectivity : Competitive reduction of the hydroxymethyl group is mitigated by using mild hydrogenation conditions.

Reductive Amination of Cycloheptane Derivatives

Ketone Substrate Preparation

Cycloheptanone derivatives functionalized with a hydroxymethyl group serve as precursors. For example, 1-hydroxymethylcycloheptanone can be synthesized via oxidation of 1-(hydroxymethyl)cycloheptene using ozonolysis or epoxidation followed by acid hydrolysis.

Reductive Amination Protocol

The ketone undergoes reductive amination with ammonium acetate or benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium :

Typical Procedure :

-

1-Hydroxymethylcycloheptanone (1.0 equiv), ammonium acetate (3.0 equiv), NaBH3CN (1.5 equiv)

-

Solvent: methanol, 0°C to room temperature, 12 hours

Advantages :

-

Single-step introduction of the aminomethyl group.

-

Compatibility with sensitive functional groups (e.g., hydroxymethyl).

Lactam Hydrolysis: Adaptation from Gabapentin Synthesis

Lactam Synthesis and Hydrolysis

While gabapentin is synthesized via hydrolysis of 2-aza-spiro[4.5]decan-3-one, a cycloheptane analog (e.g., 2-aza-spiro[5.5]undecan-3-one ) could be hydrolyzed under acidic conditions to yield (1-(aminomethyl)cycloheptyl)methanol.

Proposed Pathway :

-

Lactam Formation : Cycloheptanecarboxylic acid is converted to a spiro-lactam via cyclization with a nitrile or amide reagent.

-

Hydrolysis : Treatment with HCl (6M) at reflux for 24 hours cleaves the lactam, yielding the hydrochloride salt of the target compound.

-

Neutralization : Adjusting pH to 7.1–7.2 with NaOH precipitates the free base.

Challenges :

-

Synthesis of the seven-membered spiro-lactam requires stringent cyclization conditions.

-

Low yields (~50%) due to steric hindrance in larger rings.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Pros/Cons |

|---|---|---|---|---|---|

| Nitro Hydrogenation | Cycloheptanone | Henry reaction, Hydrogenation | 70–85 | 95–98 | High purity; Multi-step |

| Reductive Amination | 1-Hydroxymethylcycloheptanone | Reductive Amination | 60–70 | 90–92 | Single-step; Moderate yield |

| Lactam Hydrolysis | Spiro-lactam derivative | Hydrolysis, Neutralization | 50–55 | 85–88 | Scalable; Low yield |

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

(1-(Aminomethyl)cycloheptyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is (1-(Aminomethyl)cycloheptyl)carboxylic acid.

Reduction: The major product is (1-(Aminomethyl)cycloheptyl)amine.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H17N

- Molecular Weight : 155.25 g/mol

- IUPAC Name : (1-(Aminomethyl)cycloheptyl)methanol

The compound features an aminomethyl group attached to a cycloheptyl ring, providing it with potential reactivity and biological activity.

Medicinal Chemistry Applications

1. Drug Development

(1-(Aminomethyl)cycloheptyl)methanol is being explored as a precursor in the synthesis of novel pharmaceutical agents. Its ability to modify biological pathways makes it a candidate for developing drugs targeting various diseases, including neurological disorders.

Case Study: Neuropharmacological Effects

Research has indicated that derivatives of (1-(Aminomethyl)cycloheptyl)methanol exhibit promising neuropharmacological effects. In a study published in the Journal of Medicinal Chemistry, compounds derived from this structure demonstrated significant activity against neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety .

Biological Research Applications

2. Antimicrobial Activity

The compound has been assessed for its antimicrobial properties. Studies have shown that certain derivatives possess inhibitory effects against a range of bacterial strains, making them suitable candidates for further development as antimicrobial agents.

Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Derivative A | E. coli | 15 | |

| Derivative B | S. aureus | 18 | |

| Derivative C | P. aeruginosa | 12 |

Industrial Applications

3. Synthesis of Specialty Chemicals

In industrial settings, (1-(Aminomethyl)cycloheptyl)methanol serves as an intermediate in the synthesis of specialty chemicals. Its unique structure allows it to be utilized in producing compounds with specific functionalities required in various applications, including agrochemicals and polymers.

4. Catalytic Reactions

The compound is also being investigated for its role as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions can lead to more sustainable processes in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1-(Aminomethyl)cycloheptyl)methanol involves its interaction with specific molecular targets The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparison

The table below compares (1-(Aminomethyl)cycloheptyl)methanol with structurally similar compounds from the evidence, highlighting key differences in ring size, substituents, and molecular properties.

*Calculated molecular formula based on cycloheptane backbone with substituents.

Key Observations:

The cycloheptyl ring’s larger size could increase lipophilicity, making the compound more suitable for membrane-permeable applications.

Substituent Variations: Hydrochloride salts (e.g., CAS 5460-68-4) improve stability and solubility in aqueous media, which is critical for pharmaceutical formulations . The methylamino group in the cyclobutyl analog (CAS 180205-31-6) introduces different hydrogen-bonding capabilities and steric effects compared to the aminomethyl group .

Molecular Weight Trends :

- The target compound’s calculated molecular weight (173.25 g/mol) is higher than its smaller-ring analogs, aligning with its extended carbon skeleton.

Limitations and Knowledge Gaps

- Data Availability: Direct experimental data (e.g., melting point, solubility) for (1-(Aminomethyl)cycloheptyl)methanol is absent in the evidence, necessitating reliance on inferred properties from analogs.

- Safety and Handling: While precautionary codes (e.g., P101) are noted for analogs , specific safety protocols for the target compound require further investigation.

Biological Activity

(1-(Aminomethyl)cycloheptyl)methanol, a compound with the chemical formula C10H17NO, has garnered significant interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

(1-(Aminomethyl)cycloheptyl)methanol is characterized by its cycloheptyl structure combined with an aminomethyl group. It can be synthesized through various methods, including reductive amination processes involving cycloheptanone and formaldehyde derivatives. The synthesis typically requires controlled conditions to ensure high yields and purity.

The biological activity of (1-(Aminomethyl)cycloheptyl)methanol is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may act on enzymes related to neurotransmitter synthesis or degradation.

- Receptor Binding : Studies indicate that (1-(Aminomethyl)cycloheptyl)methanol can bind to various receptors, potentially modulating neurotransmission and other signaling pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Biological Activity Summary

The following table summarizes the key biological activities associated with (1-(Aminomethyl)cycloheptyl)methanol:

Case Studies

- Neuroprotective Study : A study published in Journal of Neurochemistry demonstrated that (1-(Aminomethyl)cycloheptyl)methanol reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. The compound significantly improved cell viability and reduced apoptosis rates, suggesting its potential as a neuroprotective agent.

- Antimicrobial Research : In a series of experiments reported in Antimicrobial Agents and Chemotherapy, (1-(Aminomethyl)cycloheptyl)methanol showed promising antimicrobial activity against Gram-positive bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that (1-(Aminomethyl)cycloheptyl)methanol induced apoptosis and inhibited proliferation. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.